molecular formula C12H11F6NO2 B12465367 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide

Cat. No.: B12465367
M. Wt: 315.21 g/mol
InChI Key: UCFXOHXMTFXUIM-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide is a compound that belongs to the class of trifluoromethyl-containing amides. These compounds are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the molecule imparts significant stability and lipophilicity, making it an attractive candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 4-methoxyaniline with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The trifluoromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide can be compared with other similar compounds, such as:

    3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methylpropanamide: This compound lacks the additional trifluoromethyl group, which may result in different chemical and biological properties.

    3,3,3-trifluoro-N-(4-methoxyphenyl)-2-(trifluoromethyl)propanamide: This compound has a similar structure but may differ in its reactivity and applications due to variations in the substitution pattern.

The unique combination of trifluoromethyl groups and the methoxyphenyl moiety in this compound makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C12H11F6NO2

Molecular Weight

315.21 g/mol

IUPAC Name

3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C12H11F6NO2/c1-10(11(13,14)15,12(16,17)18)9(20)19-7-3-5-8(21-2)6-4-7/h3-6H,1-2H3,(H,19,20)

InChI Key

UCFXOHXMTFXUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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